molecular formula C19H19NO2 B159663 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 127389-38-2

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B159663
CAS No.: 127389-38-2
M. Wt: 293.4 g/mol
InChI Key: ODWKEUMDIFHVRE-UHFFFAOYSA-N
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Description

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C19H19NO2. It is known for its unique structure, which includes a tert-butylphenoxy group attached to a phenyl ring, and a nitrile group attached to a propanone moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-tert-butylphenol with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques would also be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • 3-tert-Butylphenol
  • 3-(4-tert-Butylphenoxy)benzaldehyde

Uniqueness

3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-tert-butylphenoxy)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-19(2,3)15-7-9-16(10-8-15)22-17-6-4-5-14(13-17)18(21)11-12-20/h4-10,13H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKEUMDIFHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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